molecular formula C16H15ClO5 B2416179 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 326878-37-9

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Cat. No. B2416179
CAS RN: 326878-37-9
M. Wt: 322.74
InChI Key: UDRXBMZEWXEFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid” is a chemical compound with the linear formula C15H14ClNO4 . It has a molecular weight of 307.736 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClO5/c1-8(15(18)19)21-14-7-13-11(6-12(14)17)9-4-2-3-5-10(9)16(20)22-13/h6-8H,2-5H2,1H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.736 . Other physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Protocols and Applications

6H-Benzo[c]chromen-6-ones, which include structures similar to 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, serve as core structures in several secondary metabolites and have significant pharmacological importance. Due to their limited natural availability, synthetic protocols have been developed, involving Suzuki coupling reactions, lactonization processes, and reactions with Michael acceptors, among others. These synthetic procedures are crucial for their wide range of applications in pharmacology and other industries (Mazimba, 2016).

Chlorogenic Acid - Food Additive and Nutraceutical

Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, demonstrates numerous health-promoting properties. While not the exact compound, it shares structural similarities with 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. Chlorogenic acid's uses range from being a nutraceutical for metabolic syndrome treatment to a food additive due to its antimicrobial and antioxidant properties. These characteristics make chlorogenic acid a candidate for dietary supplements and functional foods, highlighting the potential of structurally similar compounds in food science and health (Santana-Gálvez et al., 2017).

Environmental Impact and Sorption Studies

Phenoxy herbicides, including compounds like 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, exhibit distinct sorption behaviors in soil and aquatic environments. Studies on 2,4-D and related compounds reveal insights into their interaction with soil organic matter and minerals, emphasizing the relevance of understanding the environmental fate of such chemicals for ecological risk assessments and soil contamination studies (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-8(15(18)19)21-14-7-13-11(6-12(14)17)9-4-2-3-5-10(9)16(20)22-13/h6-8H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRXBMZEWXEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.